

# Methyl 5-oxohexanoate chemical properties and structure

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## Compound of Interest

Compound Name: Methyl 5-oxohexanoate

Cat. No.: B077428

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## An In-depth Technical Guide to Methyl 5-Oxohexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **methyl 5-oxohexanoate**. The information is curated to support research and development activities in the chemical and pharmaceutical sciences.

## Chemical Structure and Identification

**Methyl 5-oxohexanoate** is a bifunctional organic compound containing both a ketone and a methyl ester functional group. This structure makes it a versatile intermediate in organic synthesis.

DOT Script of the Chemical Structure of **Methyl 5-Oxohexanoate**

Caption: Chemical Structure of **Methyl 5-Oxohexanoate**.

## Physicochemical Properties

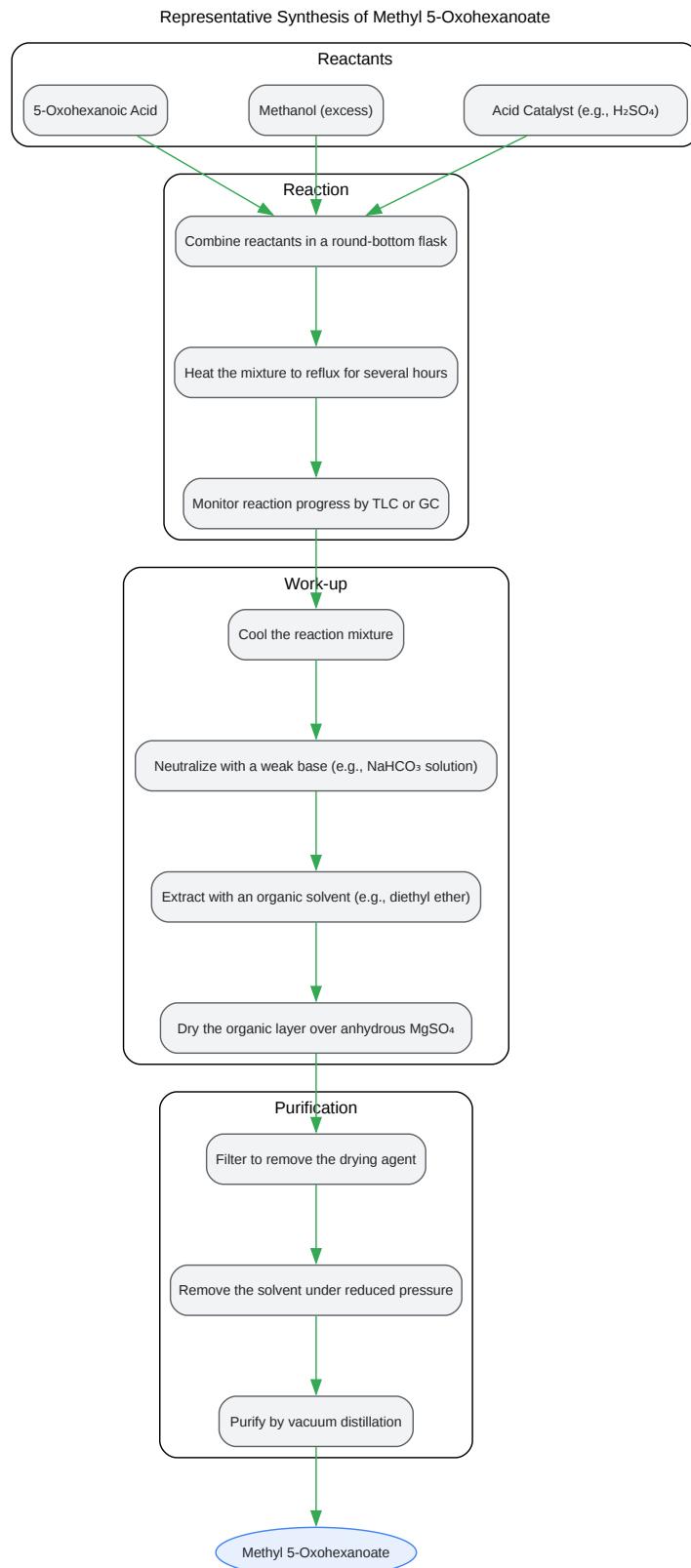
A summary of the key physicochemical properties of **methyl 5-oxohexanoate** is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>12</sub> O <sub>3</sub>	--INVALID-LINK--[1]
Molecular Weight	144.17 g/mol	--INVALID-LINK--[2]
CAS Number	13984-50-4	--INVALID-LINK--[3]
IUPAC Name	methyl 5-oxohexanoate	--INVALID-LINK--[2]
Synonyms	Methyl 4-acetylbutyrate, 5-Oxohexanoic acid methyl ester	--INVALID-LINK--[2]
Appearance	Colorless to pale yellow liquid	--INVALID-LINK--
Boiling Point	202.2 °C at 760 mmHg	--INVALID-LINK--[1]
Density	0.996 g/cm <sup>3</sup>	--INVALID-LINK--[1]
Flash Point	78.6 °C	--INVALID-LINK--[1]
SMILES	CC(=O)CCCC(=O)OC	--INVALID-LINK--[2]
InChI Key	AVVPOOKJSJVIX-UHFFFAOYSA-N	--INVALID-LINK--[2]

## Experimental Protocols

Detailed experimental protocols for the synthesis of **methyl 5-oxohexanoate** are not readily available in peer-reviewed literature. However, a plausible synthetic route involves the esterification of 5-oxohexanoic acid. The following is a general procedure for Fischer esterification which can be adapted for this purpose.

DOT Script of a Representative Synthetic Workflow

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Caption: Representative workflow for the synthesis of **methyl 5-oxohexanoate**.

## Spectroscopic Data

The following tables summarize the available spectroscopic data for **methyl 5-oxohexanoate**, which are crucial for its identification and characterization.

### Mass Spectrometry (MS)

The mass spectrum of **methyl 5-oxohexanoate** obtained by Gas Chromatography-Mass Spectrometry (GC-MS) provides key information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity	Proposed Fragment
43	99.99	$[\text{CH}_3\text{CO}]^+$
55	64.10	$[\text{C}_4\text{H}_7]^+$
59	47.40	$[\text{COOCH}_3]^+$
74	70.00	$[\text{CH}_3\text{OC(OH)=CH}_2]^+$ (McLafferty rearrangement)
113	54.70	$[\text{M} - \text{OCH}_3]^+$
144	Low	$[\text{M}]^+$ (Molecular Ion)

Data sourced from PubChem[2].

### Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned NMR spectrum from a peer-reviewed source is not readily available, predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are presented below based on standard chemical shift values.

Predicted  $^1\text{H}$  NMR Data (in  $\text{CDCl}_3$ )

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.67	s	3H	-OCH <sub>3</sub>
~2.52	t	2H	-CH <sub>2</sub> -C=O (ketone)
~2.33	t	2H	-CH <sub>2</sub> -C=O (ester)
~2.16	s	3H	-C(=O)CH <sub>3</sub>
~1.90	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Predicted <sup>13</sup>C NMR Data (in CDCl<sub>3</sub>)

Chemical Shift (ppm)	Assignment
~208.5	C=O (ketone)
~173.8	C=O (ester)
~51.6	-OCH <sub>3</sub>
~42.8	-CH <sub>2</sub> -C=O (ketone)
~33.5	-CH <sub>2</sub> -C=O (ester)
~29.9	-C(=O)CH <sub>3</sub>
~19.8	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

The IR spectrum of **methyl 5-oxohexanoate** is expected to show characteristic absorption bands for its ketone and ester functional groups.

Predicted IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~2950	Medium	C-H stretch (aliphatic)
~1740	Strong	C=O stretch (ester)
~1715	Strong	C=O stretch (ketone)
~1200	Strong	C-O stretch (ester)

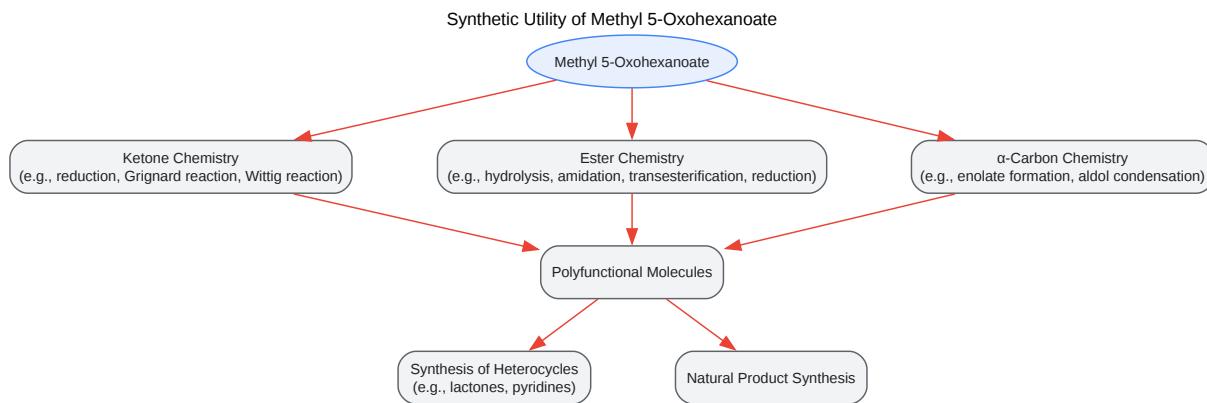
## Safety and Handling

**Methyl 5-oxohexanoate** is classified as a combustible liquid and may cause skin and serious eye irritation.[\[2\]](#) Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or under a chemical fume hood.

## Applications in Research and Development

As a bifunctional molecule, **methyl 5-oxohexanoate** is a useful building block in organic synthesis. Its ketone and ester functionalities can be selectively manipulated to create more complex molecules, making it a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

DOT Script of Logical Relationships in Synthetic Applications



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Caption: Logical relationships of **methyl 5-oxohexanoate** in synthetic applications.

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## References

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